Cas no 1190315-87-7 (5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid)

5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-7-aza-2-oxindole-6-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-fluoro-2,3-dihydro-2-oxo-
- 5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid
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- インチ: 1S/C8H5FN2O3/c9-4-1-3-2-5(12)10-7(3)11-6(4)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12)
- InChIKey: WWRGEQAXEPLWHE-UHFFFAOYSA-N
- ほほえんだ: C12NC(=O)CC1=CC(F)=C(C(O)=O)N=2
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 450.0±45.0 °C at 760 mmHg
- フラッシュポイント: 225.9±28.7 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F588018-2mg |
5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid |
1190315-87-7 | 2mg |
$ 70.00 | 2022-06-05 | ||
TRC | F588018-1mg |
5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid |
1190315-87-7 | 1mg |
$ 50.00 | 2022-06-05 | ||
TRC | F588018-10mg |
5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid |
1190315-87-7 | 10mg |
$ 230.00 | 2022-06-05 |
5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid 関連文献
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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2. Book reviews
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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10. Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
5-Fluoro-7-aza-2-oxindole-6-carboxylic Acidに関する追加情報
5-Fluoro-7-Aza-2-Oxindole-6-Carboxylic Acid: A Comprehensive Overview
5-Fluoro-7-Aza-2-Oxindole-6-Carboxylic Acid, also known by its CAS number 1190315-87-7, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxindoles, which are known for their diverse biological activities and structural versatility. The inclusion of a fluorine atom at the 5-position and an aza group at the 7-position introduces unique electronic and steric properties, making this compound particularly interesting for drug discovery and development.
The synthesis of 5-fluoro-7-aza-2-oxindole derivatives has been extensively studied, with researchers exploring various methodologies to optimize yield and purity. Recent advancements in catalytic asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, paving the way for its use in chiral drug design. Moreover, the carboxylic acid functionality at the 6-position provides a versatile site for further chemical modification, such as esterification or amidation, which can enhance bioavailability or target specificity.
One of the most promising applications of 5-fluoro-7-Aza oxindole derivatives lies in their potential as anti-cancer agents. Preclinical studies have demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve inhibition of key enzymes involved in cell proliferation and apoptosis regulation. For instance, recent research has highlighted the ability of this compound to modulate the activity of histone deacetylases (HDACs), which are critical regulators of gene expression in cancer cells.
In addition to its anti-cancer properties, 5-fluoro oxindole carboxylic acid has shown potential in other therapeutic areas, such as neurodegenerative diseases and inflammation. Its ability to cross the blood-brain barrier makes it a valuable candidate for targeting central nervous system disorders. Furthermore, studies have indicated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
The structural uniqueness of 5-fluoro oxindole also makes it an attractive scaffold for medicinal chemists. By modifying substituents at various positions on the oxindole ring, researchers can fine-tune pharmacokinetic properties such as solubility, permeability, and metabolic stability. For example, fluorine substitution at the 5-position not only enhances lipophilicity but also contributes to improved pharmacokinetic profiles compared to non-fluorinated analogs.
Recent advancements in computational chemistry have further accelerated the exploration of 5-fluoro oxindole derivatives. Molecular docking studies have provided insights into how these compounds interact with target proteins at atomic resolution. This information is invaluable for designing more potent and selective drug candidates. Additionally, machine learning algorithms are being employed to predict bioactivity trends within this class of compounds, enabling more efficient lead optimization.
In conclusion, CAS No 1190315877, or 5-fluoro oxindole carboxylic acid, represents a compelling molecule with vast potential across multiple therapeutic areas. Its unique structure, coupled with advancements in synthetic and computational techniques, positions it as a promising candidate for future drug development efforts. As research continues to uncover new insights into its biological activities and mechanisms, this compound is likely to play an increasingly important role in modern medicine.
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